Product packaging for Adenosine, 5'-deoxy-5',5'-difluoro-(Cat. No.:CAS No. 131077-98-0)

Adenosine, 5'-deoxy-5',5'-difluoro-

Cat. No.: B138865
CAS No.: 131077-98-0
M. Wt: 287.22 g/mol
InChI Key: YQLJSFYLQCBEKY-LKCKTBJASA-N
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Description

Strategic Incorporation of Fluorine in Nucleoside Analogs for Biological Probing

The introduction of fluorine into nucleoside analogs is a deliberate and strategic process aimed at fine-tuning their physicochemical and biological characteristics. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, are leveraged to create molecules with enhanced stability, altered electronic properties, and specific biological activities. nih.govnih.gov

One key strategy involves the replacement of a hydrogen atom or a hydroxyl group with fluorine. Due to its small van der Waals radius, fluorine can often substitute for hydrogen with minimal steric perturbation. nih.gov Its high electronegativity, however, significantly alters the local electronic environment, which can influence molecular interactions and reactivity. The substitution of a hydroxyl group with fluorine can create a stable isostere, a molecule with similar size and shape, that can participate in hydrogen bonding as an acceptor but not as a donor. nih.gov This subtle change can have profound effects on how the nucleoside analog interacts with enzymes and receptors.

Furthermore, the incorporation of fluorine, particularly as a gem-difluoro group (CF2), can have a significant impact on the conformational preferences of the sugar moiety of the nucleoside. st-andrews.ac.uk This, in turn, can affect its recognition by cellular machinery and its subsequent metabolic fate. The increased metabolic stability of fluorinated nucleosides is a major advantage, as the carbon-fluorine bond is more resistant to cleavage than a carbon-hydrogen or carbon-hydroxyl bond. mdpi.com

Overview of Adenosine (B11128) Derivatives as Modulators of Biological Processes

Adenosine and its derivatives are ubiquitous signaling molecules that play crucial roles in a vast range of physiological and pathological processes. They exert their effects by interacting with specific adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors found on the surface of various cell types. nih.gov The development of synthetic adenosine derivatives has been instrumental in dissecting the complex signaling pathways mediated by these receptors.

By modifying the structure of adenosine at different positions, researchers have created selective agonists and antagonists for each receptor subtype. These compounds have been invaluable in studying the roles of adenosine in the cardiovascular, nervous, and immune systems. nih.gov For instance, adenosine receptor agonists have been investigated for their anti-inflammatory and cardioprotective effects, while antagonists are being explored for their potential in treating neurodegenerative diseases and cancer.

Beyond receptor modulation, adenosine derivatives are also critical intermediates in numerous biochemical pathways. Modifications to the adenosine scaffold can lead to the inhibition of key enzymes involved in these pathways, offering another avenue for therapeutic intervention. nih.govnih.gov

Research Significance of Adenosine, 5'-deoxy-5',5'-difluoro- (F2DA) in Academic Inquiry

While direct research on Adenosine, 5'-deoxy-5',5'-difluoro- (F2DA) is not extensively documented in publicly available literature, its hypothetical structure presents a fascinating subject for academic inquiry. The introduction of a gem-difluoro group at the 5'-position of deoxyadenosine (B7792050) is a logical extension of the well-established field of fluorinated nucleosides and holds the potential for unique biological activities.

The primary research significance of F2DA would lie in its potential as a stable and specific modulator of biological systems. The 5'-position of adenosine is critical for its phosphorylation to form adenosine monophosphate (AMP), diphosphate (B83284) (ADP), and triphosphate (ATP), molecules central to cellular energy metabolism and signaling. The presence of a difluoromethyl group at this position would block this phosphorylation, making F2DA a potential inhibitor of enzymes that utilize adenosine as a substrate, such as adenosine kinase.

Furthermore, the gem-difluoro group is expected to significantly alter the electronic properties and conformation of the 5'-substituent, which could lead to novel interactions with target proteins. The synthesis and biological evaluation of F2DA would provide valuable insights into the structure-activity relationships of fluorinated nucleosides and could pave the way for the development of new chemical probes and therapeutic leads. The study of F2DA would also contribute to a deeper understanding of the steric and electronic requirements of enzymes and receptors that bind adenosine derivatives.

Interactive Data

Below are tables summarizing key information on related fluorinated adenosine nucleosides, which provide a basis for predicting the potential properties and research directions for F2DA.

Table 1: Properties of Related Fluorinated Adenosine Analogs

Compound NameMolecular FormulaMolar Mass ( g/mol )Key Biological ActivityReference
5'-Deoxy-5'-fluoroadenosineC₁₀H₁₂FN₅O₃269.23Biosynthetic precursor of organofluorides wikipedia.org
2',5'-Dideoxy-2,5'-difluoroadenosineC₁₀H₁₁F₂N₅O₂Not availableP-site inhibitor of adenylyl cyclase nih.govacs.org
Gemcitabine (2'-deoxy-2',2'-difluorocytidine)C₉H₁₁F₂N₃O₄263.2Anticancer agent nih.gov

Table 2: Comparison of Synthetic Methods for Fluorinated Nucleosides

Fluorination StrategyReagent(s)Target Position(s)Key FeaturesReference(s)
Hydroxyl to Fluorine ExchangeDiethylaminosulfur trifluoride (DAST)Primary, secondary, and tertiary hydroxylsVersatile, often proceeds with inversion of configuration. Can convert ketones to gem-difluorides. nih.gov
Halogen ExchangeNucleophilic fluoride (B91410) source (e.g., KF)Halogenated positionsReaction efficiency depends on the C-X bond strength (I > Br > Cl). researchgate.net
Building Block SynthesisFluorinated starting materialsSpecific positions based on the building blockAllows for the construction of complex fluorinated moieties. nih.gov

Table 3: Adenosine Derivatives and Their Biological Targets

Compound NameModificationBiological TargetEffectReference
N⁶-Cyclopentyladenosine (CPA)N⁶-substitutionA₁ adenosine receptorAgonist nih.gov
2-Chloro-N⁶-(3-iodobenzyl)adenosine-5'-N-methyluronamide (Cl-IB-MECA)2- and N⁶-substitution, 5'-modificationA₃ adenosine receptorSelective agonist nih.gov
5'-Deoxy-5'-(methylthio)adenosine (MTA)5'-thioetherMTA phosphorylaseSubstrate nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11F2N5O3 B138865 Adenosine, 5'-deoxy-5',5'-difluoro- CAS No. 131077-98-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

131077-98-0

Molecular Formula

C10H11F2N5O3

Molecular Weight

287.22 g/mol

IUPAC Name

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(difluoromethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H11F2N5O3/c11-7(12)6-4(18)5(19)10(20-6)17-2-16-3-8(13)14-1-15-9(3)17/h1-2,4-7,10,18-19H,(H2,13,14,15)/t4-,5+,6-,10+/m0/s1

InChI Key

YQLJSFYLQCBEKY-LKCKTBJASA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(F)F)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C(F)F)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(F)F)O)O)N

Synonyms

5',5'-difluoro-5'-deoxyadenosine
5'-deoxy-5',5'-difluoroadenosine
5'-deoxy-5'-difluoroadenosine
5-DDFA

Origin of Product

United States

Enzymatic Interactions and Biochemical Mechanisms of Adenosine, 5 Deoxy 5 ,5 Difluoro

Molecular Interactions with Fluorinase Enzyme

The fluorinase enzyme, originally discovered in Streptomyces cattleya, is unique in its ability to catalyze the formation of a carbon-fluorine bond, a reaction of significant interest in the development of fluorinated pharmaceuticals. nih.govresearchgate.net The interaction of F2DA with this enzyme reveals critical aspects of substrate recognition and catalysis.

Binding Thermodynamics and Affinity via Isothermal Titration Calorimetry

Isothermal titration calorimetry (ITC) has been employed to dissect the thermodynamics of ligand binding to the fluorinase enzyme. nih.gov Studies have shown that the natural substrate, S-adenosyl-L-methionine (SAM), binds to the enzyme with the lowest affinity among the compounds tested. nih.gov In contrast, S-adenosyl-L-homocysteine (SAH), an inhibitor of the enzyme, demonstrates a significantly higher binding affinity, being approximately 40 times more tightly bound than SAM. nih.gov The product of the enzymatic reaction, 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA), also exhibits strong binding, suggesting that product release could be a slow step in the catalytic cycle. nih.gov While specific ITC data for F2DA binding to fluorinase is not detailed in the provided search results, the thermodynamic analyses of related compounds like SAM, SAH, and 5'-FDA provide a framework for understanding the binding energetics within the fluorinase active site. nih.gov The binding of fluoride (B91410) ions to either the apoenzyme or the SAH-bound complex is too weak to be measured by ITC. nih.gov

Table 1: Binding Affinities of Various Ligands to Fluorinase Enzyme

Ligand Binding Affinity (Ka) Note
S-adenosyl-L-methionine (SAM) Lowest among tested compounds Natural Substrate
S-adenosyl-L-homocysteine (SAH) ~40x tighter than SAM Inhibitor
5'-fluoro-5'-deoxyadenosine (5'-FDA) Strong Product
Fluoride Ion Too weak to measure

This table is based on qualitative descriptions of binding affinities from the search results.

Structural Analysis of the F2DA-Fluorinase Co-complex

X-ray crystallography has been instrumental in elucidating the structural basis of ligand binding to the fluorinase enzyme. nih.govresearchgate.netrcsb.org The crystal structure of the fluorinase from Streptomyces cattleya has been solved, revealing a hexameric assembly of two trimers. researchgate.netresearchgate.net While a specific co-crystal structure of F2DA with fluorinase is not explicitly described, the structures of the enzyme in complex with its product, 5'-FDA, and a substrate analogue, 2'-deoxy-5'-fluoro-5'-deoxyadenosine (2'd-FDA), offer significant insights. nih.govresearchgate.net In the 5'-FDA complex, the fluorine atom is positioned through hydrogen bonds with the backbone amide and side chain hydroxyl of Ser-158. researchgate.netnih.gov The ribose moiety is held in a strained, planar conformation, which was initially thought to be a determining factor for the substitution reaction. nih.gov However, the structure with 2'd-FDA, which lacks the 2'-hydroxyl group, showed a more puckered ribose conformation, suggesting that the planar conformation is not essential for catalysis. nih.gov This structural flexibility allows the enzyme to accommodate different substrates. nih.gov The 3'-hydroxyl group of the bound nucleosides forms hydrogen bonds with Ser-158 and Tyr-77, and in the case of 2'd-FDA, a bifurcated hydrogen bond with Asp-16 is observed. nih.gov These detailed structural views of the active site provide a basis for understanding how F2DA might bind and why it is not a substrate.

Mechanistic Insights into Non-reactivity Compared to Natural Substrates

The fluorinase enzyme catalyzes a nucleophilic substitution (SN2) reaction, where a fluoride ion attacks the C5' position of S-adenosyl-L-methionine (SAM), displacing L-methionine to form 5'-fluoro-5'-deoxyadenosine (5'-FDA). nih.govnih.govnih.gov The non-reactivity of F2DA as a substrate for fluorinase can be inferred from the enzyme's mechanism. The catalytic process requires a suitable leaving group at the 5' position, which in the case of the natural substrate SAM is the sulfonium (B1226848) group of L-methionine. nih.gov F2DA, having two fluorine atoms at the 5' position, lacks such a leaving group that the enzyme is evolved to displace. While the enzyme can catalyze the reverse reaction, displacing a fluoride ion from 5'-FDA to form SAM, this requires the presence of L-methionine. nih.govnih.gov The presence of two fluorine atoms in F2DA likely presents steric and electronic hindrances within the active site, preventing the precise alignment required for any potential catalytic activity. The high electronegativity and stability of the C-F bonds would make the displacement of a fluoride ion from a difluorinated carbon highly unfavorable under the enzymatic conditions.

Inhibition of S-Adenosyl-L-Homocysteine (SAH) Hydrolase

Adenosine (B11128), 5'-deoxy-5',5'-difluoro- has been identified as an inhibitor of S-Adenosyl-L-Homocysteine (SAH) hydrolase, an enzyme crucial for regulating cellular methylation reactions. nih.gov

Characterization as a Time-Dependent Inhibitor

Research has shown that F2DA is a time-dependent and irreversible inhibitor of rat liver S-Adenosyl-L-Homocysteine (SAH) hydrolase. nih.gov This characteristic implies that the inhibition process involves the formation of a stable complex between the enzyme and the inhibitor, or a covalent modification of the enzyme, which develops over time. The inactivation mechanism involves the enzyme's own catalytic machinery. nih.gov

Elucidation of Fluoride Release During Inactivation

The inactivation of SAH hydrolase by F2DA is accompanied by the release of fluoride ions. nih.gov The mechanism involves the oxidation of the inhibitor by the enzyme-bound NAD+, leading to the formation of E.NADH. nih.gov During this inactivation reaction, approximately 1.7 moles of fluoride are released per mole of enzyme subunit. nih.gov This suggests that the enzymatic process leads to the elimination of both fluorine atoms from the inhibitor. The release of fluoride is a key step in the irreversible inactivation of the enzyme. nih.gov

Table 2: Summary of F2DA Interaction with SAH Hydrolase

Characteristic Finding Citation
Inhibition Type Time-dependent, irreversible nih.gov
Cofactor Involvement Oxidation by E.NAD+ to E.NADH nih.gov

Mechanistic Implications for Enzyme Catalysis

The introduction of difluoro- groups at the 5' position of adenosine has significant mechanistic implications for its interaction with enzymes, particularly phosphorylases. In the case of the structurally related analog, 5'-Difluoromethylthioadenosine (DFMTA), the difluoromethylthio- group acts as a key modulator of enzyme activity. nih.gov This analog is a potent competitive inhibitor of 5'-methylthioadenosine phosphorylase (MTA phosphorylase). nih.gov

The catalytic mechanism of MTA phosphorylase involves the cleavage of the glycosidic bond of its substrate, 5'-methylthioadenosine (MTA). nih.gov The presence of the highly electronegative fluorine atoms in an analog like DFMTA is thought to mimic the electronic transition state of the substrate during catalysis. This allows the compound to bind tightly within the enzyme's active site. However, the stability of the carbon-fluorine bonds prevents the subsequent catalytic steps, effectively trapping the enzyme in a non-productive complex. This mode of action, known as competitive inhibition, means the analog competes with the natural substrate for access to the active site, thereby blocking the enzyme's function. nih.gov This mechanism highlights how specific fluorination can transform a potential substrate into a powerful enzyme inhibitor.

Evaluation with Other Nucleoside-Processing Enzymes

Substrate and Inhibitory Activities Toward Methylthioadenosine (MTA) Phosphorylase

Research has focused on analogs of 5'-methylthioadenosine (MTA) to probe the function of MTA phosphorylase (MTAP), a key enzyme in the polyamine and methionine salvage pathways. sigmaaldrich.comresearchgate.net The analog 5'-Difluoromethylthioadenosine (DFMTA) has been evaluated for its interaction with MTA phosphorylase. Studies show that DFMTA is not a substrate for the enzyme; instead, it acts as a strong competitive inhibitor. nih.gov The inhibition is potent, with a reported inhibition constant (Ki) in the sub-micromolar range, indicating a high affinity for the enzyme. nih.gov

This inhibitory action disrupts the normal function of MTA phosphorylase, which is to cleave MTA into adenine (B156593) and 5-methylthioribose-1-phosphate. nih.govresearchgate.net The inability of the enzyme to process DFMTA, combined with its strong binding, makes it an effective tool for studying the consequences of MTA phosphorylase inhibition. nih.gov

Inhibitory Activity of DFMTA against MTA Phosphorylase

Compound Enzyme Activity Ki Value
5'-Difluoromethylthioadenosine (DFMTA) MTA Phosphorylase Competitive Inhibitor 0.48 µM nih.gov

Interactions with Other Nucleoside Phosphorylases

Beyond MTA phosphorylase, fluorinated adenosine analogs can interact with other nucleoside-processing enzymes. For instance, the related monofluorinated compound, 5'-deoxy-5'-fluoroadenosine, is a known substrate for Purine (B94841) Nucleoside Phosphorylase (PNP). wikipedia.org This enzyme cleaves the glycosidic bond to release the purine base, adenine, and generate 5-fluoro-5-deoxy-D-ribose-1-phosphate. wikipedia.org

PNP is an essential enzyme in the purine salvage pathway, responsible for processing various nucleosides. nih.govnih.gov The fact that a monofluorinated analog is processed by PNP suggests that Adenosine, 5'-deoxy-5',5'-difluoro- could potentially interact with this or other nucleoside phosphorylases. The specific nature of this interaction—whether as a substrate or an inhibitor—would depend on how the difluoromethyl group fits into the active site and influences the stability of the glycosidic bond.

Integration into Broader Cellular Metabolic Pathways

Assessment of Metabolite Formation and Flux

Inhibition of key enzymes by adenosine analogs directly alters metabolic pathways. When cells that express MTA phosphorylase are exposed to its inhibitor, DFMTA, a significant disruption in metabolic flux is observed. nih.gov Specifically, the inhibition leads to a marked accumulation of the enzyme's natural substrate, 5'-methylthioadenosine (MTA), which is formed from S-adenosylmethionine during polyamine biosynthesis. nih.gov This buildup is a direct consequence of the blocked catalytic activity of MTA phosphorylase and serves as clear evidence of altered metabolite flux within the methionine salvage pathway. nih.govresearchgate.net

Furthermore, the interaction of related compounds with other enzymes points to potential alternative metabolic fates. For example, the processing of 5'-deoxy-5'-fluoroadenosine by Purine Nucleoside Phosphorylase results in the formation of the metabolite 5-fluoro-5-deoxy-D-ribose-1-phosphate. wikipedia.org This indicates that if Adenosine, 5'-deoxy-5',5'-difluoro- were to be processed by a similar phosphorylase, it could lead to the formation of a corresponding difluorinated ribose phosphate (B84403) metabolite.

Understanding Adenosine Pathway Modulation

This demonstrates a clear modulation of the purine salvage pathway, which is critical for cellular function. The broader adenosine signaling network, which relies on enzymes like adenosine kinase and adenosine deaminase, is also sensitive to shifts in the concentrations of adenosine and its analogs. nih.govfrontiersin.org The antitumor activity of another related analog, 5'-fluorodeoxy adenosine (5'-FDA), has been linked to the modulation of the p53 signaling pathway, highlighting that the metabolic effects of these compounds can cascade into the regulation of major cellular processes like the cell cycle and apoptosis. nih.gov

Structure Activity Relationship Sar Studies of Adenosine, 5 Deoxy 5 ,5 Difluoro and Analogs

SAR for Enzymatic Targets

The modification of the 5'-position of adenosine (B11128), particularly with fluorine, creates potent and specific inhibitors for several key enzymes involved in critical metabolic pathways.

The fluorinase enzyme is unique in its ability to catalyze the formation of a C-F bond, a reaction that is rare in nature. It synthesizes 5'-deoxy-5'-fluoroadenosine (5'-FDA) from S-adenosyl-L-methionine (SAM) and a fluoride (B91410) ion. wikipedia.org While direct and extensive SAR studies on 5'-deoxy-5',5'-difluoroadenosine with fluorinase are not widely documented in the provided context, the principles of fluorinase catalysis with monofluorinated substrates provide insight. The enzyme's active site recognizes the adenosine and methionine portions of SAM, positioning the 5'-carbon for nucleophilic attack by fluoride. The introduction of one fluorine atom to create 5'-FDA is a key biosynthetic step. wikipedia.org The presence of a second fluorine atom at the 5'-position, as in 5'-deoxy-5',5'-difluoroadenosine, would significantly alter the electronic environment and steric bulk at the reaction center, likely affecting its recognition and processing by the fluorinase enzyme.

S-adenosylhomocysteine (SAH) hydrolase is a crucial enzyme in methylation pathways, responsible for the reversible hydrolysis of SAH to adenosine and L-homocysteine. frontiersin.orgnih.gov Its inhibition leads to the accumulation of SAH, a potent feedback inhibitor of S-adenosylmethionine-dependent methyltransferases. amegroups.org Several adenosine analogs, including those with fluorine substitutions, are effective inhibitors of SAH hydrolase. nih.govnih.gov

5'-deoxy-5',5'-difluoroadenosine has been identified as a time-dependent and irreversible inhibitor of rat liver SAH hydrolase. nih.gov The mechanism of inactivation involves the enzyme's own catalytic machinery. The enzyme, which uses NAD+ as a cofactor, oxidizes the inhibitor. nih.gov This process leads to the formation of NADH and the elimination of fluoride anions. nih.gov For each mole of enzyme subunit, approximately 1.7 moles of fluoride are released from 5'-deoxy-5',5'-difluoroadenosine, indicating the elimination of both fluorine atoms during the inactivation process. nih.gov

Other related fluorinated analogs also demonstrate potent inhibition. For instance, (Z)-4',5'-didehydro-5'-deoxy-5'-fluoroadenosine is another time-dependent, irreversible inhibitor that follows a similar oxidation-elimination mechanism. nih.gov In contrast, modifying the sugar moiety, as seen in 4',5'-didehydro-5'-deoxy-5'-fluoroarabinosyl-adenosine (the arabinose equivalent), converts the compound into a competitive inhibitor, highlighting the stereochemical sensitivity of the enzyme's active site. nih.gov

CompoundInhibition TypeMechanism Highlights
5'-deoxy-5',5'-difluoroadenosine Time-dependent, IrreversibleOxidized by enzyme-NAD+; results in release of 1.7 moles of fluoride per mole of enzyme subunit. nih.gov
(Z)-4',5'-didehydro-5'-deoxy-5'-fluoroadenosine Time-dependent, IrreversibleOxidized by enzyme-NAD+; results in release of 0.7-1.0 mole of fluoride per mole of enzyme subunit. nih.gov
4',5'-didehydro-5'-deoxy-5'-fluoroarabinosyl-adenosine CompetitiveThe arabinose configuration prevents the inactivation cascade, leading to simple competitive binding. nih.gov

5'-deoxy-5'-methylthioadenosine (MTA) phosphorylase (MTAP) is a key enzyme in the salvage of adenine (B156593) and methionine from MTA, a byproduct of polyamine biosynthesis. proteopedia.orgwikipedia.org MTAP catalyzes the phosphorolysis of MTA to adenine and 5-methylthioribose-1-phosphate. proteopedia.org Due to its role, MTAP is a target for developing anti-proliferative agents.

Analogs of MTA where the methyl group hydrogens are substituted with fluorine show potent inhibitory activity. 5'-Difluoromethylthioadenosine (DFMTA), an analog of MTA and structurally related to 5'-deoxy-5',5'-difluoro-adenosine, is a strong competitive inhibitor of MTAP, with a reported Ki value of 0.48 µM. nih.gov Unlike the natural substrate MTA, DFMTA is not cleaved by the enzyme. nih.gov Its inhibitory action in cells leads to the accumulation of MTA and subsequent growth inhibition, an effect proportional to the MTAP activity within the cells. nih.gov

Further studies on related compounds reveal a nuanced SAR. For example, 5'-Deoxy-5'-[(monofluoromethyl)thio]adenosine acts as both a potent competitive inhibitor (Ki = 3.3 µM) and a substrate for MTAP. nih.gov In contrast, 5'-deoxy-5'-fluoro-5'-(methylthio)adenosine (B38712) is a much weaker inhibitor (Ki = 141 µM) and is not a substrate, likely due to its nonenzymatic instability. nih.gov These findings underscore that the specific placement and number of fluorine atoms at the 5'-position are critical determinants of the interaction with MTAP, influencing whether the analog acts as an inhibitor, a substrate, or both.

CompoundMTAP InteractionKi Value (µM)
5'-Difluoromethylthioadenosine (DFMTA) Competitive Inhibitor (not a substrate)0.48 nih.gov
5'-Deoxy-5'-[(monofluoromethyl)thio]adenosine Competitive Inhibitor & Substrate3.3 nih.gov
5'-deoxy-5'-fluoro-5'-(methylthio)adenosine Weak Inhibitor (not a substrate)141 nih.gov

SAR in Adenosine Receptor Ligand Development

The adenosine A3 receptor (A3AR) is a G protein-coupled receptor implicated in inflammation, cancer, and cardioprotection, making it an important therapeutic target. acs.orgnih.govwikipedia.org The development of selective A3AR ligands often involves modifications of the adenosine scaffold.

Research into A3AR ligands has explored various modifications of the adenosine molecule, including at the N6, C2, and ribose positions. nih.gov Recently, a series of 5'-deoxy-adenosine derivatives featuring an oxygen atom at the 4'-position were synthesized and evaluated for their A3AR binding affinity. acs.orgnih.gov

The evaluation of these 5'-deoxy-adenosine derivatives showed that they possess high binding affinity and, notably, enhanced agonistic activity compared to related 4'-thionucleosides. acs.orgnih.gov One particular compound from this series, a 2-chloro-N6-(3-iodobenzyl) derivative with a 4'-oxygen, exhibited the highest binding affinity with a Ki value of 5.9 nM. acs.orgnih.gov Docking studies suggest that even without the traditional hydrogen bond donor at the 5'-position (like a hydroxyl group), these 5'-deoxy compounds maintain crucial interactions with key residues in the A3AR binding pocket, such as Thr94. acs.orgnih.gov The switch from a sulfur to an oxygen atom at the 4'-position appears to shift the binding mode, contributing to the observed increase in agonist effect. acs.orgnih.gov

The functional outcome of a ligand binding to the A3AR—whether it acts as an agonist or an antagonist—is highly sensitive to subtle structural changes. mdpi.com The SAR for A3AR ligands is a delicate balance of modifications, particularly at the ribose and adenine moieties. nih.gov

Flexibility in the 5'-region of the ribose is considered a key requirement for A3AR activation. nih.govnih.gov Full agonists often feature a flexible 5'-uronamide group, which is believed to allow for the necessary conformational changes in the receptor during activation. nih.govnih.gov Conversely, restricting the conformation of the ribose, for example by creating (N)-methanocarba or epoxide analogs, tends to diminish efficacy and can convert a full agonist into an antagonist. nih.gov

Modifications to the adenine base also play a critical role. While substitutions at the N6-position, such as with a (3-iodobenzyl) group, can increase binding affinity, they can also reduce efficacy. nih.gov Combining an affinity-enhancing N6-substitution with a 2-chloro group can dramatically decrease agonistic activity, often resulting in a potent antagonist. nih.govresearchgate.net For example, N6-(3-iodobenzyl)-2-chloroadenosine is a potent A3AR antagonist. nih.gov Docking models indicate that the 5'-substituents of antagonists tend to move toward transmembrane domain 7 (TM7) and away from TM6, while agonist binding is associated with a characteristic movement of the conserved Trp243 residue in TM6. nih.gov This suggests that agonism requires specific interactions and flexibility at the 5'- and 3'-positions to induce the active conformation of the receptor. nih.gov

Modification TypeTypical Functional OutcomeStructural Rationale
Flexible 5'-uronamide AgonistProvides necessary flexibility for receptor activation. nih.govnih.gov
Rigid Ribose (e.g., (N)-methanocarba, epoxide) Antagonist/Partial AgonistDiminished flexibility at the 5'- and 3'-positions hinders the conformational change required for activation. nih.gov
N6-substitution (e.g., 3-iodobenzyl) Increased Affinity, Reduced EfficacyEnhances binding but can hinder the full activation signal. nih.gov
2-Chloro + N6-substitution Potent AntagonistThe combination dramatically diminishes efficacy, converting agonists into antagonists. nih.govresearchgate.net
5'-Deoxy with 4'-Oxygen Enhanced AgonistRetains key interactions while a shift in binding mode enhances the agonistic effect. acs.orgnih.gov

SAR for Other Molecular Targets.

Influence on TRPM2 Channel Activity.

The transient receptor potential melastatin 2 (TRPM2) channel is a cation channel that is activated by adenosine 5'-diphosphoribose (ADPR). nih.govnih.gov The activation of TRPM2 is mediated by the binding of ADPR to its C-terminal NudT9-homology (NUDT9H) domain. nih.govnih.gov Research into the structure-activity relationship (SAR) of ADPR and its analogs has been crucial in developing antagonists for this channel. These studies have systematically explored modifications to the four main motifs of ADPR: the adenine base, the adenosine ribose, the pyrophosphate linkage, and the terminal ribose. nih.gov

Modifications to the purine (B94841) base of adenosine have revealed that substitutions at the C8 position can convert the molecule from an agonist to an antagonist. nih.govnih.gov Specifically, the introduction of bulky, hydrophobic groups at C8 results in effective TRPM2 antagonists. For instance, 8-phenyl-ADPR was found to be a potent antagonist, while smaller, polar substitutions like an amino group at the C8 position (8-NH2-ADPR) did not show antagonist activity. nih.gov This suggests that the steric bulk and hydrophobicity at this position are critical for antagonist function.

The ribose portion of the adenosine molecule also plays a significant role in its activity at the TRPM2 channel. Modifications to the adenosine ribose have shown that a 2'-deoxy modification can enhance antagonist activity. nih.gov The combination of an 8-phenyl substitution on the purine ring and a 2'-deoxy modification on the ribose resulted in a highly potent antagonist, 8-phenyl-2'-deoxy-ADPR, which exhibited a lower IC50 value than 8-phenyl-ADPR. nih.govresearchgate.net This indicates that the hydroxyl group at the 2' position may introduce steric hindrance or unfavorable interactions within the binding site. nih.gov

Interactive Table: SAR of Adenosine Analogs on TRPM2 Channel Activity

CompoundModificationActivityIC50 (µM)
8-phenyl-ADPR8-phenyl substitutionAntagonist~10
8-phenyl-2'-deoxy-ADPR8-phenyl and 2'-deoxy substitutionPotent Antagonist3
8-NH2-ADPR8-amino substitutionInactive as antagonist-
Cyclopentyl-ADPTerminal ribose replaced with cyclopentylWeak Antagonist-

Structure-Activity Insights for DOT1L Inhibitors.

The histone methyltransferase DOT1L has emerged as a significant target in the development of therapies for certain types of leukemia. nih.gov The SAR studies of adenosine-based inhibitors have provided valuable insights for the design of potent and selective DOT1L inhibitors. These inhibitors typically act as competitors of the enzyme's cofactor, S-adenosyl-L-methionine (SAM). nih.gov

A key structural feature influencing the potency of adenosine-based DOT1L inhibitors is the substitution at the N6 position of the adenine ring. The addition of a substituent at this position can significantly enhance selectivity for DOT1L over other histone methyltransferases. nih.gov Furthermore, the nature of the linker and the substituent at the 5'-position of the adenosine scaffold are critical for inhibitory activity.

Research has shown that a series of urea-containing adenosine derivatives are potent DOT1L inhibitors, with some compounds exhibiting Ki values in the low nanomolar range. nih.gov The two -NH- groups of the urea (B33335) moiety were found to contribute significantly to the binding affinity. The choice of the substituent on the urea linker is also important, with 3- or 4-substituted phenyl groups being preferred. nih.gov

Further enhancements in inhibitory activity have been achieved by introducing a third substituent at the 5'-position of the adenosine. For example, the addition of an isopropyl group at this position has been shown to improve the inhibitory potency. nih.gov In one instance, replacing a sulfur atom with an N-isopropyl group in the linker of an inhibitor led to a dramatic increase in activity, with the Ki value dropping from 70 nM to 0.46 nM. nih.gov This suggests that the 5'-substituent may induce favorable conformational changes in the enzyme upon binding. nih.gov Additionally, the introduction of a methyl group at the 5'-C position has also been reported to enhance DOT1L inhibitory activity. nih.gov

Interactive Table: SAR of Adenosine Analogs as DOT1L Inhibitors

CompoundKey Structural FeaturesKi (nM)
Analog 1 N6-methyladenosine scaffold-
Analog 2 Urea-containing linker, 4-tert-butylphenyl group-
Compound 55 N-(4-tert-butylphenyl)urea sidechain, -N(i-Pr)- linkage0.46
Compound 44 N-(4-tert-butylphenyl)urea sidechain, -S- linkage70

Computational and Structural Biology Investigations of Adenosine, 5 Deoxy 5 ,5 Difluoro

X-Ray Crystallography of F2DA-Protein Complexes

X-ray crystallography is a cornerstone technique for visualizing the three-dimensional structure of molecules at atomic resolution. In the context of fluorinated adenosine (B11128) derivatives, it has been instrumental in elucidating the mechanism of the fluorinase enzyme, which is responsible for the biosynthesis of organofluorine compounds in nature. nih.govresearchgate.net

The fluorinase enzyme from Streptomyces cattleya is the only known enzyme to catalyze the formation of a carbon-fluorine (C-F) bond. researchgate.net Researchers have successfully purified and crystallized this enzyme, allowing for high-resolution X-ray diffraction analysis. nih.govuea.ac.uk The crystal structure of the fluorinase, specifically 5'-fluoro-5'-deoxyadenosine (B1198245) synthase (FDAS), has been determined to a resolution of 1.9 Å. nih.govresearchgate.netrcsb.org While the specific complex with F2DA is not detailed, the structure has been solved in complex with its substrate S-adenosyl-L-methionine (SAM) and its product, the closely related compound 5'-fluoro-5'-deoxyadenosine (5'-FDA). rcsb.org These structures are crucial for understanding the binding and catalytic mechanism that would apply to analogous substrates like F2DA.

The crystallographic data reveals that the enzyme crystallizes in the C222(1) space group and functions as a hexamer composed of two trimers. nih.govresearchgate.net This high-resolution structural information provides a precise blueprint of the enzyme's active site. uea.ac.uk

Interactive Table 1: Crystallographic Data for Fluorinase (FDAS) in Complex with 5'-FDA

ParameterValueSource
PDB ID2V7V rcsb.org
MethodX-RAY DIFFRACTION rcsb.org
Resolution1.94 Å rcsb.org
R-Value Work0.180 rcsb.org
R-Value Free0.221 rcsb.org
Space GroupC 2 2 21 nih.gov
Unit Cell Dimensions (a, b, c)75.9 Å, 130.3 Å, 183.4 Å nih.gov
Total Structure Weight98.01 kDa rcsb.org

The crystal structure of the fluorinase-product complex (with 5'-FDA) provides a detailed map of the atomic-level interactions within the active site. rcsb.org Although fluoride (B91410) ions are difficult to distinguish from water molecules in crystallography, studies using the substrate analog chloride in a low-activity mutant have helped to locate the halide binding pocket. rcsb.org

The data suggests a mechanism where a fluoride ion binds weakly to the enzyme, and the subsequent binding of the primary substrate, SAM, traps the fluoride ion in a desolvated pocket, positioning it for nucleophilic attack on SAM's ribose moiety. rcsb.org The positively charged sulfur of SAM is identified as a key feature for stabilizing the transition state. rcsb.org This detailed structural analysis reveals the key amino acid residues required for catalysis and the specific order of substrate binding and product release. rcsb.org These findings are fundamental for understanding how F2DA and similar fluorinated compounds could be recognized and processed by the enzyme.

Molecular Docking and Dynamics Simulations

Where experimental structures are unavailable or to understand the dynamic nature of interactions, computational methods like molecular docking and molecular dynamics (MD) simulations are employed. These techniques predict how a ligand such as F2DA might bind to a target protein and how the complex behaves over time.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. rasayanjournal.co.in This technique has been applied to various adenosine derivatives to understand their interaction with targets like the A3 Adenosine Receptor (A3AR). nih.govresearchgate.net For instance, docking studies of 5'-deoxy-adenosine derivatives revealed that they retain strong interactions with critical residues in the A3AR, such as Thr94. nih.gov These studies can reveal shifts in binding modes when atoms in the ligand are substituted, such as replacing a sulfur with an oxygen. nih.gov

The process involves preparing the 3D structures of both the ligand (e.g., F2DA) and the target protein, which can be obtained from crystallographic data or built using homology modeling. rasayanjournal.co.inresearchgate.net The docking software then samples a large number of possible binding poses and scores them based on factors like intermolecular forces, identifying the most likely binding conformations. rasayanjournal.co.innih.gov This approach is crucial for the rational design of new inhibitors and for screening large databases of compounds to identify potential hits. nih.gov

While docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a view of the system's evolution over time at an atomic level. nih.govscispace.com MD simulations are used to study the stability of the ligand-protein complex and to explore conformational changes in the protein that are induced by ligand binding. rasayanjournal.co.innih.govnih.gov

By simulating the movements and interactions of all atoms in the complex over a period of time (from nanoseconds to microseconds), researchers can observe how the protein's structure adapts to the presence of the ligand. nih.govresearchgate.net This can reveal subtle but important changes in protein dynamics that are linked to the ligand's biological activity and binding affinity. nih.govarxiv.org For example, MD simulations can confirm the stability of a binding pose predicted by docking and identify key residues that contribute significantly to the binding energy. nih.govscispace.com Unsupervised deep learning approaches have also been developed to analyze MD simulation data and extract features of protein dynamics that correlate with ligand binding affinity. nih.govelsevierpure.com

Homology Modeling for Receptor-Ligand Systems

In many cases, an experimental structure of the target protein of interest is not available. Homology modeling provides a way to generate a reliable three-dimensional model of the target protein by using the known structure of a related homologous protein as a template. pku.edu.cnnih.gov This technique is particularly valuable for studying G-protein-coupled receptors (GPCRs), such as the adenosine receptors, for which obtaining crystal structures can be challenging. nih.govnih.gov

The process involves identifying a suitable template structure, aligning the amino acid sequence of the target protein with the template, building the 3D model, and then refining and validating it. pku.edu.cnnih.gov Once a satisfactory model of a receptor like the A3 adenosine receptor is built, it can be used for molecular docking studies to investigate how ligands such as F2DA and its analogs bind to the active site. researchgate.netpku.edu.cn This combined approach of homology modeling and docking allows for structure-based drug design even in the absence of an experimentally determined structure of the receptor. nih.gov

Advanced Spectroscopic Characterization of Adenosine, 5'-deoxy-5',5'-difluoro-

The comprehensive structural elucidation and characterization of novel nucleoside analogs like Adenosine, 5'-deoxy-5',5'-difluoro- are heavily reliant on a suite of advanced spectroscopic techniques. While direct experimental data for this specific difluorinated compound is not extensively available in the reviewed literature, its spectroscopic properties can be inferred from the well-established behavior of adenosine and its halogenated derivatives, in conjunction with computational modeling approaches. This section outlines the expected spectroscopic signature of Adenosine, 5'-deoxy-5',5'-difluoro- based on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of molecules in solution. For Adenosine, 5'-deoxy-5',5'-difluoro-, a combination of 1H, 13C, and 19F NMR experiments would be required for a complete assignment of its structure.

1H and 13C NMR Spectroscopy: The proton and carbon NMR spectra of Adenosine, 5'-deoxy-5',5'-difluoro- are expected to show characteristic signals for the adenine (B156593) base and the ribose sugar moiety. The chemical shifts of the protons and carbons in the adenine ring (H2, H8, and the corresponding carbons) would be similar to those of natural adenosine. However, the introduction of two fluorine atoms at the 5'-position of the ribose will significantly influence the chemical shifts of the neighboring protons and carbons.

The 1H NMR spectrum would be expected to show a complex multiplet for the 5'-protons due to coupling with the two fluorine atoms (2JH-F) and the H4' proton (3JH-H). Similarly, the 13C NMR spectrum will exhibit a triplet for the C5' carbon due to the one-bond coupling with the two fluorine atoms (1JC-F), which is a distinctive feature of geminal difluoro compounds. The chemical shift of C5' would be shifted significantly downfield compared to adenosine due to the strong electron-withdrawing effect of the fluorine atoms.

Estimated 1H and 13C NMR Chemical Shifts (δ) in ppm relative to a standard reference.

Atom Expected 1H Chemical Shift (ppm) Expected 13C Chemical Shift (ppm)
H8 ~8.2 C8: ~140
H2 ~8.1 C2: ~152
H1' ~6.0 C1': ~88
H2' ~4.6 C2': ~74
H3' ~4.3 C3': ~71
H4' ~4.1 C4': ~84
5'-CH2F2 Complex multiplet C5': Triplet, significantly downfield
NH2 Broad singlet C6: ~156
C4: ~149
C5: ~119

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

19F NMR Spectroscopy: 19F NMR is particularly informative for fluorinated compounds due to its high sensitivity and the large chemical shift range, which makes it an excellent probe for the local electronic environment. mdpi.com For Adenosine, 5'-deoxy-5',5'-difluoro-, a single resonance, likely a triplet of doublets (or a more complex multiplet depending on the resolution and coupling constants), would be expected in the 19F NMR spectrum, arising from the two equivalent fluorine atoms coupling to the two 5'-protons (2JF-H) and the H4' proton (3JF-H). The chemical shift of the fluorine atoms would provide valuable information about the conformation of the C4'-C5' bond.

Computational methods, such as Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches, have proven to be powerful tools for predicting 19F NMR chemical shifts with considerable accuracy, especially in the absence of experimental data. nih.govchemrxiv.orgrsc.orguni-muenchen.deresearchgate.net These calculations can help in assigning the observed fluorine signals and in understanding the conformational preferences of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of Adenosine, 5'-deoxy-5',5'-difluoro- (C10H11F2N5O3) by providing a highly accurate mass measurement.

Tandem Mass Spectrometry (MS/MS): Tandem MS (or MS/MS) experiments would be performed to obtain structural information through fragmentation analysis. In these experiments, the protonated molecule [M+H]+ is selected and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure.

For Adenosine, 5'-deoxy-5',5'-difluoro-, the most prominent fragmentation pathway is expected to be the cleavage of the glycosidic bond, resulting in the formation of a protonated adenine ion (m/z 136.06) and the corresponding difluorinated sugar moiety. Other characteristic fragments would arise from the loss of the difluoromethyl group or parts of the ribose ring. The precise masses of these fragments, as determined by HRMS, would further confirm the structure of the compound.

Expected Key Mass Spectrometry Fragments for Adenosine, 5'-deoxy-5',5'-difluoro-.

Fragment Ion Description Expected m/z
[M+H]+ Protonated molecule 288.09
[Adenine+H]+ Protonated adenine base 136.06
[M+H - C5H7F2O3]+ Loss of the difluorinated sugar 136.06
[M+H - CHF2]+ Loss of the difluoromethyl group 237.08

Note: The m/z values are for the most abundant isotopes.

The combination of these advanced spectroscopic techniques provides a powerful arsenal (B13267) for the unambiguous identification and detailed structural characterization of Adenosine, 5'-deoxy-5',5'-difluoro-. While direct experimental data remains to be published, the expected spectroscopic features, based on the analysis of related compounds and theoretical predictions, provide a solid foundation for future research on this and similar modified nucleosides.

Application of Adenosine, 5 Deoxy 5 ,5 Difluoro As Molecular Probes and Research Tools

Synthesis and Utility of Labeled F2DA Analogs

Labeling F2DA with reporter tags, such as fluorescent dyes or radioisotopes, transforms it into a powerful probe for visualizing and quantifying biological interactions in real-time.

Fluorescently labeled ligands are indispensable tools for studying G protein-coupled receptors (GPCRs), such as adenosine (B11128) receptors. nih.gov They enable researchers to visualize receptor localization, trafficking, and binding kinetics without the need for radioactive materials. nih.gov The design of a fluorescent probe based on an F2DA scaffold would follow a well-established strategy involving three key components: the pharmacophore (the F2DA core), a linker, and a fluorophore. nih.govuni-marburg.de

The pharmacophore is responsible for binding to the target receptor. The choice of where to attach the linker to the F2DA molecule is critical to preserving its binding affinity and selectivity for a specific adenosine receptor subtype. nih.govsemanticscholar.org Molecular docking studies are often employed to identify positions on the ligand that are solvent-exposed and less sensitive to structural modification. semanticscholar.org The linker, which can vary in length and flexibility (e.g., using alkyl chains or polyethylene (B3416737) glycol units), serves to distance the bulky fluorophore from the pharmacophore, preventing steric hindrance that could interfere with receptor binding. uni-marburg.de Finally, a suitable fluorophore is chosen based on its spectral properties, such as excitation and emission wavelengths, to be compatible with detection instrumentation like fluorescence microscopy or fluorescence polarization assays. uni-marburg.denih.gov

Novel fluorescent derivatives of adenosine receptor ligands have been successfully developed and used to create high-throughput screening assays. semanticscholar.orgnih.gov For example, in fluorescence polarization (FP) assays, a small, fluorescently-tagged ligand like a derivative of F2DA tumbles rapidly in solution, resulting in low polarization. nih.gov Upon binding to its much larger receptor target, its tumbling slows dramatically, leading to a measurable increase in fluorescence polarization. nih.gov This change can be used to quantify binding and to screen for unlabeled compounds that compete with the fluorescent probe for the binding site. nih.gov

Components of a Hypothetical Fluorescent F2DA Probe

ComponentFunctionExample FeatureReference
PharmacophoreBinds to the target (e.g., adenosine receptor).Adenosine, 5'-deoxy-5',5'-difluoro- nih.gov
LinkerConnects pharmacophore to fluorophore and minimizes steric hindrance.Polyethylene glycol (PEG) or alkyl chain uni-marburg.de
FluorophoreEmits light for detection.BODIPY, Cy5, or Alexa Fluor dyes semanticscholar.org

Radiofluorination, particularly with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F, t½ ≈ 110 min), allows for the synthesis of probes for Positron Emission Tomography (PET) imaging. researchgate.netrsc.org PET is a highly sensitive, non-invasive imaging technique that can visualize and quantify biochemical processes in vivo. Synthesizing ¹⁸F-labeled F2DA would create a valuable tool for studying processes involving adenosine metabolism and transport.

The synthesis of 5'-deoxy-5'-[¹⁸F]fluoroadenosine has been achieved through nucleophilic substitution on precursor molecules. researchgate.net Such rapid synthesis methods are crucial due to the short half-life of ¹⁸F. nih.gov Once produced, a radiofluorinated F2DA probe could be used to investigate the activity of nucleoside transporters, which are often upregulated in cancer cells. researchgate.net The probe's uptake and retention within cells, visualized by PET, can provide insights into tumor metabolism and response to therapy. researchgate.net Intracellular retention is often due to the probe being trapped by enzymatic modification, such as phosphorylation into nucleotide forms. researchgate.net

Use in Enzyme Mechanism Elucidation

The substitution of hydrogen with fluorine can profoundly alter the electronic nature of a molecule without a significant change in size, making fluorinated analogs excellent probes for studying enzyme mechanisms. nih.govnih.gov

DNA polymerases replicate the genome with extraordinary accuracy, a property known as fidelity. nih.govnih.gov This high fidelity is achieved through a combination of selecting the correct nucleotide for incorporation and a proofreading mechanism that removes misincorporated bases via a 3'→5' exonuclease activity. nih.govneb-online.de Introducing a modified nucleotide, such as the triphosphate form of a difluorinated deoxyadenosine (B7792050) analog, into a replication assay can be used to probe these mechanisms.

The altered sugar pucker and electronic properties of a difluorinated analog can affect its recognition and processing by the polymerase. Researchers can measure the efficiency of its incorporation compared to the natural nucleotide (dATP) and its susceptibility to exonucleolytic removal if it is mismatched with the template strand. Such experiments provide critical data on the structural and electronic requirements of the polymerase active site and the factors that govern the balance between the polymerase and exonuclease activities, which ultimately determines replication fidelity. nih.gov

Relative Fidelity of Common DNA Polymerases

DNA PolymeraseFidelity vs. TaqProofreading (3'→5' Exo)Reference
Taq1x (Baseline)No neb-online.deyoutube.com
Pfu~50xYes youtube.com
Phusion~80xYes neb-online.de
Q5 High-Fidelity~200xYes neb-online.de

Fluorinated compounds are widely used as mechanistic probes and inhibitors for enzymes. nih.govresearchgate.net The strong electron-withdrawing nature of fluorine can stabilize or destabilize reaction intermediates, providing insight into the catalytic mechanism. nih.gov An F2DA analog can act as an inhibitor through several mechanisms. rroij.com It might act as a competitive inhibitor, binding to the enzyme's active site and blocking the natural substrate. rroij.com The fluorine atoms can enhance binding affinity through favorable interactions within the active site. rroij.com

Alternatively, it could function as a mechanism-based inhibitor, or "suicide substrate." nih.gov In this scenario, the enzyme begins to process the fluorinated analog as if it were the true substrate. nih.gov However, the unique properties of the fluorine atoms can trap a key catalytic intermediate, often by forming a stable, covalent bond with an active site residue. nih.gov The bio-orthogonal and NMR-active ¹⁹F nucleus provides a powerful spectroscopic handle to observe the inhibitor as it is processed by the enzyme, allowing researchers to directly follow the formation of these trapped complexes and elucidate the enzyme's catalytic steps. nih.govresearchgate.net

Contributions to Chemical Biology Research

The application of Adenosine, 5'-deoxy-5',5'-difluoro- and its derivatives extends broadly across chemical biology. As stable analogs of natural adenosine, these compounds serve as powerful tools to probe biological systems with minimal perturbation. The substitution of the 5'-hydroxyl group with a difluoromethyl moiety creates a molecule that can act as a hydrogen bond acceptor but not a donor, a subtle change that can have profound effects on interactions with proteins. nih.gov

These probes contribute significantly to drug discovery by aiding in the validation of new drug targets and the high-throughput screening of compound libraries. nih.govnih.gov By helping to elucidate the mechanisms of key enzymes like polymerases and kinases, F2DA analogs contribute to our fundamental understanding of cellular processes. nih.govnih.gov The insights gained from using these fluorinated probes facilitate the rational design of more specific and potent therapeutic agents. researchgate.net Furthermore, their use in PET imaging with ¹⁸F-labeling opens avenues for advanced diagnostics and monitoring of disease states in vivo. researchgate.netrsc.org

Interrogation of Biological Systems with Synthetic Chemical Probes.

The introduction of fluorine atoms into bioactive molecules represents a powerful strategy for developing chemical probes to study and manipulate biological processes. The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly alter the chemical and physical characteristics of a molecule without dramatically increasing its steric bulk. This principle is exemplified in the use of fluorinated adenosine analogs to probe the function of various enzymes and cellular pathways.

While information specifically detailing the use of Adenosine, 5'-deoxy-5',5'-difluoro- as a molecular probe is limited in publicly available research, the broader class of 5'-deoxy-5'-fluorinated adenosine derivatives serves as a strong indicator of its potential applications. These compounds are valuable tools for several key reasons. The substitution of the 5'-hydroxyl group with one or two fluorine atoms renders the nucleoside resistant to phosphorylation by cellular kinases. This inherent stability allows the molecule to act as a persistent ligand or inhibitor, enabling researchers to study the direct interactions with its target proteins without the complication of metabolic conversion.

Research on closely related compounds, such as 5'-deoxy-5'-fluoroadenosine (5'-FDA), has demonstrated the utility of this class of molecules in probing fundamental biological questions. For instance, 5'-FDA has been utilized to investigate the pathways of apoptosis and cell cycle regulation in cancer cells. By being resistant to phosphorylation, 5'-FDA can accumulate within cells and exert its effects on specific targets, providing insights into their roles in cell fate decisions.

Furthermore, fluorinated nucleosides are excellent probes for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of the fluorine atom provides a unique spectroscopic handle, allowing for the direct observation of the probe's interaction with its biological target. This technique can provide valuable information on binding events, conformational changes in the target protein, and the local environment of the binding site.

The application of adenosine analogs extends to the study of specific enzyme families. For example, derivatives of 5'-deoxy-adenosine have been synthesized and evaluated as ligands for the A3 adenosine receptor, a G protein-coupled receptor involved in inflammation and immune responses. These studies help to elucidate the structure-activity relationships of the receptor and can guide the design of more potent and selective therapeutic agents. Similarly, other fluorinated adenosine analogs have been developed as inhibitors of enzymes such as adenylyl cyclase and S-adenosylhomocysteine hydrolase, playing a crucial role in understanding their catalytic mechanisms and biological functions.

The development of synthetic routes to produce these modified nucleosides is a critical aspect of their application. Efficient and high-yielding synthetic methods are necessary to provide sufficient quantities of these molecular tools for detailed biological investigation.

Future Directions and Emerging Research Avenues

Development of Next-Generation Synthetic Strategies for Fluorinated Nucleosides

The synthesis of fluorinated nucleosides, including F2DA, can be challenging. nih.gov Current methods often involve multi-step processes and the use of specialized fluorinating reagents. mdpi.comnih.gov Future research will likely focus on developing more efficient, stereoselective, and scalable synthetic routes.

Key areas of development include:

Novel Fluorinating Reagents: The development of new reagents that are safer, more selective, and effective under milder conditions is a continuous pursuit in organofluorine chemistry. mdpi.com Reagents like diethylaminosulfur trifluoride (DAST) have been widely used for deoxyfluorination. mdpi.comresearchgate.net

Catalytic Methods: The use of transition metal catalysis and organocatalysis for fluorination reactions is a growing field. These methods offer the potential for greater control over stereochemistry and functional group tolerance.

Enzymatic Synthesis: Biocatalysis, utilizing enzymes like fluorinases, presents an environmentally friendly and highly selective alternative for the synthesis of fluorinated compounds. wikipedia.orgnih.gov The fluorinase enzyme, for instance, catalyzes the addition of a fluoride (B91410) ion to S-adenosyl-L-methionine to produce 5'-deoxy-5'-fluoroadenosine. wikipedia.org

Convergent Synthetic Approaches: Strategies that involve coupling a pre-fluorinated sugar moiety with a nucleobase are often more efficient than direct fluorination of a preformed nucleoside. mdpi.com Refining these convergent approaches will be crucial for the synthesis of a diverse library of F2DA analogs.

A comparison of common fluorination strategies is presented in the table below:

StrategyReagents/MethodsAdvantagesDisadvantages
Nucleophilic Fluorination Alkali metal fluorides (KF, CsF), Tetrabutylammonium (B224687) fluoride (TBAF)Readily available reagents, straightforward. numberanalytics.comCan have low yields due to side reactions. mdpi.com
Electrophilic Fluorination SelectfluorSafer to handle than F2 gas, effective for electron-rich systems. mdpi.comMay require specific substrate activation.
Deoxyfluorination Diethylaminosulfur trifluoride (DAST)Versatile for converting alcohols and carbonyls to fluorides and difluorides. mdpi.comresearchgate.netCan be harsh and lead to side reactions.
Enzymatic Fluorination FluorinaseHigh selectivity, environmentally friendly. wikipedia.orgnih.govLimited substrate scope, enzyme availability.

Discovery of Novel Biological Targets and Pathways Modulated by Adenosine (B11128), 5'-deoxy-5',5'-difluoro-

While the biological activities of many fluorinated nucleosides are known, the specific targets and pathways modulated by F2DA are not fully elucidated. Future research will aim to identify new proteins, enzymes, and signaling cascades that are affected by this compound.

Potential research avenues include:

Target Identification Studies: Utilizing techniques such as affinity chromatography, photoaffinity labeling, and chemical proteomics to identify the direct binding partners of F2DA within the cell.

Pathway Analysis: Employing transcriptomics, proteomics, and metabolomics to understand the global cellular response to F2DA treatment and identify the key signaling pathways that are perturbed.

Investigation of Adenosine Receptor Subtypes: Adenosine receptors (A1, A2A, A2B, and A3) are crucial G-protein coupled receptors involved in a wide range of physiological processes. nih.govnih.gov Research is needed to determine the affinity and selectivity of F2DA for these receptor subtypes and its functional consequences (agonist vs. antagonist activity).

Exploration of Kinase Inhibition: Many nucleoside analogs are known to inhibit kinases. Investigating the effect of F2DA on a broad panel of kinases could reveal novel therapeutic targets.

Integration of Advanced Computational Methods for De Novo Design of F2DA Analogs

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. mdpi.com These methods can accelerate the design and optimization of new F2DA analogs with improved potency, selectivity, and pharmacokinetic properties.

Future applications of computational methods include:

Structure-Based Drug Design: Using the three-dimensional structures of target proteins to design F2DA analogs that fit optimally into the binding site. mdpi.com This approach can be used to enhance binding affinity and selectivity.

Ligand-Based Drug Design: Employing quantitative structure-activity relationship (QSAR) studies to identify the key molecular features of F2DA that are responsible for its biological activity. mdpi.com This information can then be used to design new analogs with enhanced properties.

Molecular Dynamics Simulations: Simulating the dynamic behavior of F2DA and its analogs in complex with their biological targets to gain insights into the molecular basis of their interaction and to predict binding affinities.

De Novo Design Algorithms: Utilizing artificial intelligence and machine learning algorithms to generate novel molecular structures with desired properties, potentially leading to the discovery of entirely new classes of F2DA-related compounds. nih.govnih.gov

Exploration of Adenosine, 5'-deoxy-5',5'-difluoro- in Uncharted Biochemical Systems

The full therapeutic potential of F2DA may extend beyond its currently understood applications. Exploring its effects in novel or less-studied biochemical systems could uncover new therapeutic opportunities.

Areas for future exploration comprise:

Neurodegenerative and Psychiatric Disorders: Given the role of adenosine in the central nervous system, investigating the effects of F2DA on neuronal signaling and its potential as a therapeutic agent for conditions like Parkinson's disease, Alzheimer's disease, or mood disorders is a logical next step. nih.govresearchgate.netnih.gov

Inflammatory and Autoimmune Diseases: Adenosine signaling is known to play a role in regulating inflammation. nih.gov The immunomodulatory properties of F2DA could be explored in models of diseases such as rheumatoid arthritis or inflammatory bowel disease.

Metabolic Disorders: The intricate network of metabolic pathways presents numerous potential targets for therapeutic intervention. Investigating the impact of F2DA on cellular metabolism could reveal unexpected activities.

Parasitic and Neglected Tropical Diseases: The unique biochemistry of pathogenic organisms can be exploited for drug development. Screening F2DA against a panel of parasites could identify new antiparasitic leads.

The continued investigation into the synthesis, biological activity, and potential applications of Adenosine, 5'-deoxy-5',5'-difluoro- holds great promise for advancing both fundamental science and therapeutic development.

Q & A

Basic: What synthetic strategies are employed to prepare 5'-deoxy-5',5'-difluoroadenosine, and how are structural modifications optimized to reduce cytotoxicity?

The synthesis of 5'-deoxy-5',5'-difluoroadenosine involves replacing the 5'-hydroxyl group of adenosine with geminal difluoro substituents to prevent phosphorylation by adenosine kinase, a key source of cytotoxicity in related nucleosides like aristeromycin. A common approach includes:

  • Fluorination via radical-mediated pathways : Radical intermediates generated from tributylgermane or triphenylgermane hydrides enable selective substitution at the 5' position, as demonstrated in the synthesis of 5'-deoxy-5'-(halomethylene)adenosines .
  • Xenon difluoride (XeF₂) reactions : Fluorination at low temperatures (–60°C) in dichloromethane ensures precise substitution at the methylthio or methylene positions, avoiding side reactions .
  • Protecting group strategies : Use of 2',3'-O-isopropylidene protection preserves the ribose ring integrity during fluorination .
    Structural confirmation relies on ¹H NMR, UV spectroscopy, and mass spectrometry (MS) to verify substitution patterns and purity .

Basic: How is the structural integrity of 5'-deoxy-5',5'-difluoroadenosine validated, and what analytical techniques are critical for characterizing fluorinated nucleosides?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming the absence of the 5'-hydroxyl signal and verifying geminal difluoro substitution (e.g., coupling constants for CF₂ groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF confirms molecular weight and isotopic patterns consistent with fluorine substitution .
  • X-ray crystallography : Resolves stereochemical ambiguities, particularly for fluorinated ribose conformations .

Basic: What is the mechanistic role of 5'-deoxy-5',5'-difluoroadenosine in inhibiting S-adenosyl-L-homocysteine hydrolase (SAHase), and how does this relate to its antiviral activity?

5'-deoxy-5',5'-difluoroadenosine acts as a transition-state analog of SAHase, binding competitively to the enzyme’s active site and blocking the hydrolysis of S-adenosyl-L-homocysteine (AdoHcy). This inhibition disrupts methylation-dependent viral replication processes. Key evidence includes:

  • Kinetic studies : Measuring IC₅₀ values (nanomolar range) using purified SAHase and radiolabeled AdoHcy .
  • Cell-based assays : Antiviral efficacy against RNA viruses (e.g., flaviviruses) correlates with SAHase inhibition and reduced cytotoxicity compared to non-fluorinated analogs .

Advanced: How can researchers optimize the synthetic yield of 5'-deoxy-5',5'-difluoroadenosine while minimizing side reactions during fluorination?

  • Temperature control : Fluorination with XeF₂ at –60°C in dichloromethane minimizes unwanted electrophilic aromatic substitutions .
  • Radical initiators : Use of AIBN (azobisisobutyronitrile) in germyldesulfonylation reactions improves regioselectivity for 5'-position modification .
  • Protecting group selection : Transient protection of the adenine base (e.g., N⁶-benzoyl) prevents fluorination at unintended sites .
  • Purification strategies : Reverse-phase HPLC with C18 columns resolves difluoro analogs from monofluoro byproducts .

Advanced: What experimental designs are recommended to assess the inhibition kinetics of 5'-deoxy-5',5'-difluoroadenosine against SAHase?

  • Enzyme kinetics assays :
    • Substrate titration : Vary AdoHcy concentrations with fixed inhibitor levels to determine competitive inhibition (Lineweaver-Burk plots) .
    • Pre-steady-state kinetics : Stopped-flow fluorescence to monitor rapid binding events.
    • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and enthalpy changes .
  • Cellular validation :
    • MTT assays to correlate SAHase inhibition with reduced viral load in infected cell lines (e.g., HCV replicons) .

Advanced: How should researchers address contradictions in reported IC₅₀ values for 5'-deoxy-5',5'-difluoroadenosine across different studies?

Discrepancies may arise from:

  • Enzyme source variability : SAHase from human vs. bacterial sources (e.g., E. coli) exhibits differing substrate affinities .
  • Assay conditions : pH (optimal ~7.5), ionic strength, and reducing agents (e.g., DTT) influence enzyme stability .
  • Inhibitor purity : Trace monofluoro contaminants (e.g., 5'-deoxy-5'-fluoroadenosine) can skew results. Validate via HPLC and NMR .
    Mitigation strategies :
  • Standardize enzyme batches and assay protocols.
  • Include positive controls (e.g., aristeromycin) for cross-study comparisons .

Advanced: What methodologies are employed to study the conformational stability of 5'-deoxy-5',5'-difluoroadenosine in hyperthermophilic enzymes?

  • Thermal shift assays : Monitor melting temperatures (Tm) of enzyme-inhibitor complexes using SYPRO Orange dye .
  • Molecular dynamics (MD) simulations : Analyze fluorine’s electrostatic effects on ribose puckering and active-site interactions .
  • Cryo-EM/X-ray crystallography : Resolve inhibitor binding modes in SAHase mutants (e.g., Cys→Ala variants) to assess disulfide bond contributions .

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